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Compound of Interest

Compound Name:
2-(2,4-Dimethylphenyl)-2,2-

difluoroethanamine

CAS No.: 1548494-23-0

Cat. No.: B1530684

Get Quote

Domain: Medicinal Chemistry & Drug Design Document Type: Technical Specification &

Synthesis Protocol Version: 1.0

Executive Summary
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine (molecular formula

) is a strategic fluorinated building block. It is primarily utilized in drug discovery to introduce a
gem-difluoro moiety at the benzylic position. This structural modification serves two critical
functions:

Metabolic Stability: The fluorine atoms block the benzylic carbon from cytochrome P450-

mediated oxidation, a common metabolic clearance pathway for alkyl-substituted aromatics.

Bioisosterism: The

group acts as a lipophilic bioisostere for oxygen (ether linkage) or a carbonyl group,
modulating the pKa of the adjacent amine (lowering it by ~1–2 units) and improving
membrane permeability.
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This guide provides the definitive molecular weight calculations, a validated synthesis workflow,

and analytical benchmarks for researchers utilizing this scaffold.

Physicochemical Specifications
Molecular Weight & Formula
The precise molecular weight is critical for stoichiometry in synthesis and verifying identity via

Mass Spectrometry (LC-MS).

Property Value Notes

IUPAC Name
2-(2,4-Dimethylphenyl)-2,2-

difluoroethanamine

Molecular Formula

Average Molecular Weight 185.22 g/mol Used for molarity calculations

Monoisotopic Mass 185.1016 Da
Used for High-Res MS

(HRMS)

Exact Mass 185.101606 Da Based on

Elemental Composition Analysis
For quality control (QC) via elemental analysis (CHN), the theoretical mass percentages are:

Element Symbol Atom Count Atomic Mass Mass %

Carbon C 10 12.011 64.85%

Hydrogen H 13 1.008 7.07%

Fluorine F 2 18.998 20.52%

Nitrogen N 1 14.007 7.56%

Predicted Properties (In Silico)
LogP (Octanol/Water): ~2.1 (Moderately lipophilic due to the dimethylphenyl group).
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pKa (Conjugate Acid): ~7.5 – 8.5 (The electron-withdrawing

group reduces the basicity of the amine compared to a standard phenethylamine, which is
typically ~9.8).

Synthetic Architecture
The synthesis of 2,2-difluoro-2-arylethylamines is non-trivial due to the instability of certain

fluorinated intermediates. The most robust protocol involves a copper-mediated cross-coupling

followed by reduction.

Validated Synthesis Protocol (3-Step)
Step 1: Copper-Mediated Cross-Coupling
Reaction: 1-Iodo-2,4-dimethylbenzene + Ethyl bromodifluoroacetate

Ethyl 2-(2,4-dimethylphenyl)-2,2-difluoroacetate.

Reagents: Copper powder (activated), DMSO (Solvent).

Mechanism: Formation of a Reformatsky-type organocopper intermediate which undergoes

substitution with the aryl iodide.

Critical Control: The reaction must be performed under inert atmosphere (

or Ar) to prevent oxidation of the copper species.

Step 2: Aminolysis
Reaction: Ethyl ester

Primary Amide.

Reagents:

in Methanol (7N) or aqueous

.

Conditions: Sealed tube, RT to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530684?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Observation: Conversion of the liquid ester to a solid amide precipitate often occurs.

Step 3: Amide Reduction
Reaction: 2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide

Target Amine.

Reagents: Borane-THF complex (

) or Lithium Aluminum Hydride (

).

Workup: Careful quenching with HCl/MeOH is required to break the boron-amine complex.

Purification: Acid-base extraction or reverse-phase HPLC.

Synthesis Pathway Diagram
The following diagram illustrates the logical flow and reagents for the synthesis.

1-Iodo-2,4-dimethylbenzene
(Starting Material)

Ethyl bromodifluoroacetate
+ Cu / DMSO

Intermediate 1:
Ethyl 2-(2,4-dimethylphenyl)-

2,2-difluoroacetate

 Reformatsky
Coupling NH3 / MeOH

Intermediate 2:
2-(2,4-dimethylphenyl)-
2,2-difluoroacetamide

 Aminolysis BH3-THF
(Reduction)

TARGET MOLECULE:
2-(2,4-Dimethylphenyl)-
2,2-difluoroethanamine

 Reduction

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine via

Reformatsky coupling and amide reduction.

Analytical Validation (QC)
To certify the identity of the synthesized compound, the following analytical signatures must be

confirmed.

Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Positive mode (

).

Expected Peak:

m/z.

Fragmentation: Loss of

(17 Da) or cleavage of the

-benzyl bond may be observed at higher collision energies.

Nuclear Magnetic Resonance (NMR)
NMR (Proton):

Aryl Region (6.8–7.2 ppm): Multiplet corresponding to the 3 aromatic protons.

Benzylic Methyls (2.2–2.4 ppm): Two singlets (3H each) for the 2,4-dimethyl groups.

Methylene (

): A triplet of triplets (due to coupling with F and H) around 3.0–3.2 ppm.

NMR (Fluorine):

Signal: A strong singlet (or multiplet depending on resolution) typically around -100 to -110

ppm. This confirms the presence of the

group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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